n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
Overview
Description
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide: is an organic compound that features a boronic ester group and a pyridine ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Mechanism of Action
Target of Action
N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is an organic intermediate with borate and sulfonamide groups Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes . They are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Pharmacokinetics
The compound’s boiling point is predicted to be 5210±600 °C , which might influence its absorption and distribution in the body.
Result of Action
Organoboron compounds are known to have a wide range of applications in treating tumors and microbial infections . They can also be used to treat anticancer drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This suggests that the compound’s action might be influenced by the pH, glucose levels, and ATP concentrations in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide typically involves nucleophilic and amidation reactions. One common method includes the reaction of 2-methoxy-5-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then subjected to amidation with propionyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts to maximize yield and purity. Safety measures are also crucial to handle the reagents and intermediates involved .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it into a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry: The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group is particularly useful in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis .
Biology and Medicine: In biological research, the compound is used to develop enzyme inhibitors and specific ligand drugs.
Industry: Industrially, the compound is used in the production of pharmaceuticals and as a building block for advanced materials. Its stability and reactivity make it suitable for various chemical transformations required in industrial processes .
Comparison with Similar Compounds
- 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness: Compared to similar compounds, n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide stands out due to its specific functional groups that offer unique reactivity and stability. Its boronic ester group is particularly versatile for various chemical transformations, making it a valuable intermediate in both research and industrial applications .
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-7-12(19)18-11-8-10(9-17-13(11)20-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUPDLDJPIPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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